
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate is a complex organic compound with a unique structure that includes multiple tert-butyl groups and a pyrrole ring
Métodos De Preparación
The synthesis of 1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The introduction of tert-butyl groups can be achieved through reactions with tert-butyl chloride in the presence of a base. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level, including enzyme inhibition and receptor binding.
Industry: Used in the production of polymers and other advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, its ability to undergo various chemical reactions makes it a versatile tool in modifying biological pathways.
Comparación Con Compuestos Similares
When compared to similar compounds, 1,2-Di-tert-butyl 4-methyl 2,3-dihydro-1H-pyrrole-1,2,4-tricarboxylate stands out due to its multiple tert-butyl groups and the presence of a pyrrole ring. Similar compounds include:
2,6-Di-tert-butyl-4-methylpyridine: Another compound with tert-butyl groups but with a pyridine ring instead of a pyrrole ring.
tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: A simpler compound with only one tert-butyl group and a single carboxylate group.
The uniqueness of this compound lies in its combination of multiple functional groups, making it a versatile and valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
1643468-52-3 |
|---|---|
Fórmula molecular |
C16H25NO6 |
Peso molecular |
327.37 g/mol |
Nombre IUPAC |
1-O,2-O-ditert-butyl 4-O-methyl 2,3-dihydropyrrole-1,2,4-tricarboxylate |
InChI |
InChI=1S/C16H25NO6/c1-15(2,3)22-13(19)11-8-10(12(18)21-7)9-17(11)14(20)23-16(4,5)6/h9,11H,8H2,1-7H3 |
Clave InChI |
BLRSWXPHSYOCPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(=CN1C(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


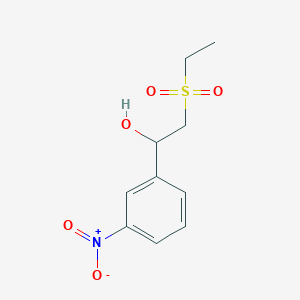
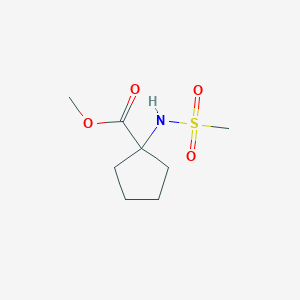
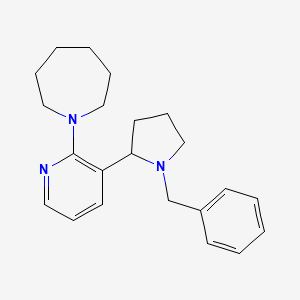


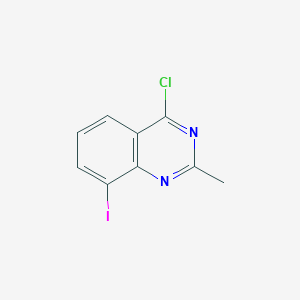

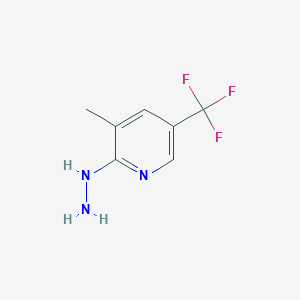

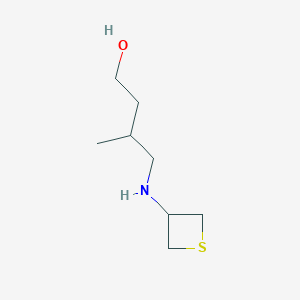
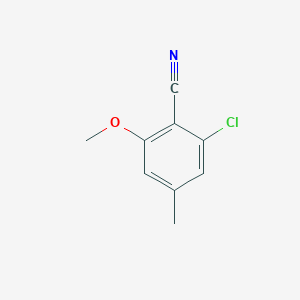
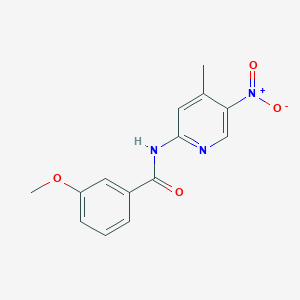

![3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002847.png)
